3-(2,3-Dihydro-1H-indol-5-yl)quinoline
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Overview
Description
3-(2,3-Dihydro-1H-indol-5-yl)quinoline is a heterocyclic compound that features both indole and quinoline moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the quinoline ring is known for its antimalarial and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline typically involves the construction of the indole and quinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of such compounds often involves optimizing these reactions for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-indol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products of these reactions include various substituted indole and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
3-(2,3-Dihydro-1H-indol-5-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-indol-5-yl)quinoline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the quinoline ring can intercalate with DNA, inhibiting its replication. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with similar biological activities.
Quinoline: Known for its antimalarial properties.
Isoquinoline: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
3-(2,3-Dihydro-1H-indol-5-yl)quinoline is unique due to the combination of indole and quinoline rings, which can provide a synergistic effect in its biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N2 |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-indol-5-yl)quinoline |
InChI |
InChI=1S/C17H14N2/c1-2-4-16-13(3-1)10-15(11-19-16)12-5-6-17-14(9-12)7-8-18-17/h1-6,9-11,18H,7-8H2 |
InChI Key |
HVXGFECGAUXEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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